Cas no 2171988-47-7 (4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol)

4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol is a versatile organic compound with a complex structure. It exhibits excellent solubility and stability, making it suitable for various chemical reactions. Its hydroxyl and alkyl groups provide multiple functionalization sites for derivatization, expanding its potential applications in pharmaceuticals, agrochemicals, and materials science. The compound's unique cycloalkyl backbone contributes to its high thermal stability and resistance to degradation.
4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol structure
2171988-47-7 structure
Product name:4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol
CAS No:2171988-47-7
MF:C15H28O2
Molecular Weight:240.381625175476
CID:5951610
PubChem ID:165846441

4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol
    • EN300-1631421
    • 2171988-47-7
    • 4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
    • インチ: 1S/C15H28O2/c1-2-13-6-5-10-15(17,11-7-13)14(12-16)8-3-4-9-14/h13,16-17H,2-12H2,1H3
    • InChIKey: SQSWDEQCJPCADQ-UHFFFAOYSA-N
    • SMILES: OC1(CCCC(CC)CC1)C1(CO)CCCC1

計算された属性

  • 精确分子量: 240.208930132g/mol
  • 同位素质量: 240.208930132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 40.5Ų

4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1631421-1.0g
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
1g
$2276.0 2023-06-04
Enamine
EN300-1631421-5000mg
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
5000mg
$6597.0 2023-09-22
Enamine
EN300-1631421-100mg
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
100mg
$2002.0 2023-09-22
Enamine
EN300-1631421-0.25g
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
0.25g
$2093.0 2023-06-04
Enamine
EN300-1631421-2.5g
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
2.5g
$4458.0 2023-06-04
Enamine
EN300-1631421-0.1g
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
0.1g
$2002.0 2023-06-04
Enamine
EN300-1631421-0.5g
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
0.5g
$2185.0 2023-06-04
Enamine
EN300-1631421-500mg
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
500mg
$2185.0 2023-09-22
Enamine
EN300-1631421-250mg
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
250mg
$2093.0 2023-09-22
Enamine
EN300-1631421-10000mg
4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cycloheptan-1-ol
2171988-47-7
10000mg
$9781.0 2023-09-22

4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol 関連文献

4-ethyl-1-1-(hydroxymethyl)cyclopentylcycloheptan-1-olに関する追加情報

Introduction to 4-Ethyl-1-(Hydroxymethyl)cyclopentylcycloheptan-1-ol (CAS No. 2171988-47-7)

4-Ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol, with the CAS number 2171988-47-7, is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of cycloheptanols and is characterized by its cyclopentyl and cycloheptane rings, along with an ethyl and hydroxymethyl substituent. The intricate structure of this compound offers a rich platform for exploring its chemical properties and biological activities.

The synthesis of 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol has been a topic of extensive research, with various methods being developed to optimize its production. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing the complex carbon framework of this compound. Recent studies have also explored the use of green chemistry principles to develop more environmentally friendly synthetic routes, aligning with the growing emphasis on sustainable practices in chemical synthesis.

In terms of its physical and chemical properties, 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol exhibits a high degree of stability under various conditions. Its melting point, boiling point, and solubility in different solvents have been thoroughly investigated, providing valuable data for its handling and storage. The presence of the hydroxymethyl group imparts polarity to the molecule, which can influence its interactions with other compounds and biological systems.

The biological activity of 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol has been a focal point of numerous studies. Initial screenings have shown that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents. Further research has revealed that it can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, without significant cytotoxicity. These findings suggest that 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol could be a valuable lead compound for the treatment of inflammatory diseases.

Beyond its anti-inflammatory effects, 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol has also demonstrated potential as an antiviral agent. Studies have shown that it can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism by which it exerts these antiviral effects is not yet fully understood but is believed to involve interference with viral entry or replication processes within host cells. This dual functionality as both an anti-inflammatory and antiviral agent makes 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol a highly versatile compound with broad therapeutic potential.

The pharmacokinetic properties of 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol have also been evaluated to assess its suitability for drug development. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it could be effectively delivered to target tissues in vivo. However, further studies are needed to optimize its pharmacokinetic parameters and ensure optimal therapeutic efficacy.

In addition to its therapeutic applications, 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol has shown promise as a research tool in chemical biology. Its unique structure allows it to serve as a scaffold for the design and synthesis of novel compounds with diverse biological activities. For instance, researchers have used this compound as a starting point to develop inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases. These efforts have led to the identification of several potent and selective inhibitors that are currently being evaluated for their therapeutic potential.

The safety profile of 4-ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol is another critical aspect that has been extensively studied. Toxicological evaluations have shown that it exhibits low toxicity in vitro and in vivo, making it a suitable candidate for further clinical development. However, as with any new chemical entity, comprehensive safety assessments will be necessary to ensure its safe use in humans.

In conclusion, 4-Ethyl-1-(hydroxymethyl)cyclopentylcycloheptan-1-ol (CAS No. 2171988-47-7) is a multifaceted compound with significant potential in both medicinal chemistry and chemical biology. Its unique structural features, coupled with its promising biological activities and favorable pharmacokinetic properties, make it an exciting area of ongoing research. As more studies are conducted, it is likely that new applications for this compound will emerge, further solidifying its importance in the field.

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